![molecular formula C16H12N2O3 B13988869 (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone CAS No. 251907-19-4](/img/structure/B13988869.png)
(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone is a complex organic compound featuring both phenolic and imidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone, which are then subjected to a condensation reaction with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated phenolic ethers.
Applications De Recherche Scientifique
(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylacetic acid: Shares the phenolic group but lacks the imidazole ring.
1-Boc-4-AP: Contains a piperidine ring instead of an imidazole ring.
Uniqueness
(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone is unique due to the presence of both phenolic and imidazole functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
251907-19-4 |
|---|---|
Formule moléculaire |
C16H12N2O3 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone |
InChI |
InChI=1S/C16H12N2O3/c19-12-5-1-10(2-6-12)14-9-17-16(18-14)15(21)11-3-7-13(20)8-4-11/h1-9,19-20H,(H,17,18) |
Clé InChI |
CVMMSMXAYMWLRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(N2)C(=O)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
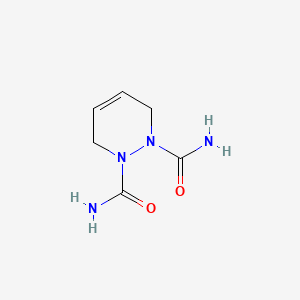
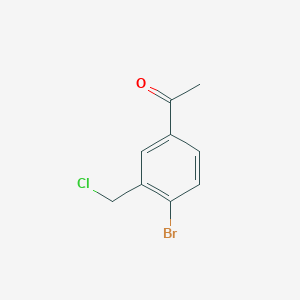
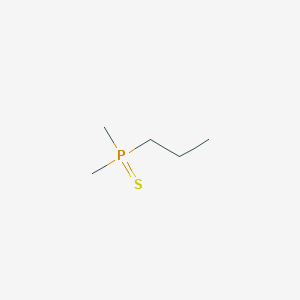
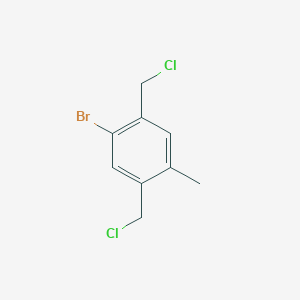
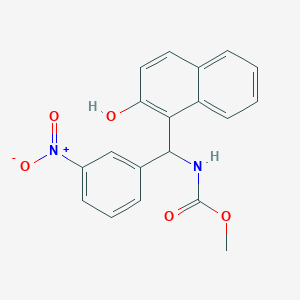
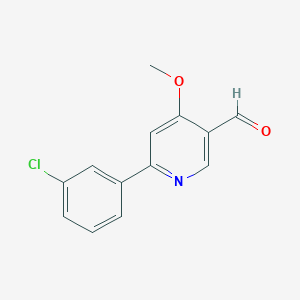

![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)


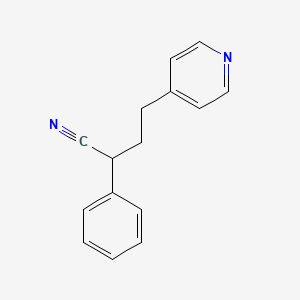
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
